BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide

Medicinal chemistry Structure-activity relationship Drug design

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide (CAS 1797811-45-0; molecular formula C17H22N4O3; molecular weight 330.388 g/mol) is a synthetic small molecule belonging to the benzamide-pyrimidine hybrid class. It features a 4-(dimethylamino)-6-methylpyrimidine core connected via a methylene linker at the 2-position to a 3,5-dimethoxybenzamide moiety.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 1797811-45-0
Cat. No. B2666388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide
CAS1797811-45-0
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC(=C2)OC)OC)N(C)C
InChIInChI=1S/C17H22N4O3/c1-11-6-16(21(2)3)20-15(19-11)10-18-17(22)12-7-13(23-4)9-14(8-12)24-5/h6-9H,10H2,1-5H3,(H,18,22)
InChIKeyVVAFXLRAHRDBIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide (CAS 1797811-45-0): Structural Identity and Class Placement for Procurement Decisions


N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide (CAS 1797811-45-0; molecular formula C17H22N4O3; molecular weight 330.388 g/mol) is a synthetic small molecule belonging to the benzamide-pyrimidine hybrid class. It features a 4-(dimethylamino)-6-methylpyrimidine core connected via a methylene linker at the 2-position to a 3,5-dimethoxybenzamide moiety . This compound is catalogued as a research-grade screening compound and has not been the subject of published primary pharmacological studies. Its structural scaffold is shared with a series of analogs within the CAS 1797811-xx cluster, which are commercially available from screening library vendors for target identification and hit-to-lead campaigns [1]. No peer-reviewed bioactivity data were identified for this specific compound at the time of this analysis.

Why N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide Cannot Be Interchanged with In-Class Analogs


Although multiple benzamide-pyrimidine hybrids share the 4-(dimethylamino)-6-methylpyrimidine core, substitution at the benzamide ring (3,5-dimethoxy vs. 3,4-dimethoxy vs. 3-CF3) and the nature of the linker (methylene vs. aniline spacer) produce compounds with distinct physicochemical profiles and, by class-level inference, divergent target engagement. For example, the 3,4-dimethoxy regioisomer (CAS 1797721-19-7) has been compared structurally to imatinib-like kinase inhibitors , while the trifluoromethyl analog (CAS 1797811-54-1) possesses increased lipophilicity (predicted LogP shift of approximately +1.5 units) that alters membrane permeability and metabolic stability [1]. Additionally, compounds with an aniline spacer between the pyrimidine and benzamide, such as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,5-dimethoxybenzamide (CAS 946368-92-9), introduce an additional hydrogen bond donor, fundamentally changing the pharmacophore . These structural differences mean that generic interchange without experimental validation risks selecting a compound with different target specificity, potency, and ADME properties.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide vs. Closest Analogs


3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution: Predicted Physicochemical Property Divergence and Implications for Target Engagement

The 3,5-dimethoxy substitution pattern on the benzamide ring of the target compound produces a symmetrical electron distribution and a distinct hydrogen bond acceptor geometry compared to the 3,4-dimethoxy regioisomer (CAS 1797721-19-7). In the 3,4-isomer, the adjacent methoxy groups can form an intramolecular hydrogen bond network, whereas the 3,5-substitution eliminates this possibility, resulting in different conformational preferences and molecular recognition patterns . While no direct comparative bioassay data exist for these two compounds, literature precedent across multiple target classes demonstrates that 3,5-dimethoxy vs. 3,4-dimethoxy substitution on benzamide scaffolds can alter target selectivity profiles. For instance, in dopamine D2/D3 receptor ligands, the 3,5-dimethoxy pattern is associated with D3 selectivity, whereas 3,4-dimethoxy substitution often favors D2 binding [1]. This class-level SAR supports the inference that the 3,5-dimethoxy substitution may confer different target engagement relative to the 3,4-isomer for the subject compound.

Medicinal chemistry Structure-activity relationship Drug design

Methylene Linker vs. Aniline Spacer: Pharmacophore Geometry Differentiation and Kinase Selectivity Implications

The target compound employs a direct methylene (-CH2-) linker between the pyrimidine 2-position and the benzamide nitrogen. By contrast, TG53 (CAS 946369-04-6) and related compounds incorporate an aniline (-NH-Ph-) spacer. In TG53, the aniline linker provides a rigid, planar connection that orients the benzamide moiety for interaction with the tissue transglutaminase 2 (TG2)-fibronectin protein-protein interface, with demonstrated IC50 values of 10 nM in fluorescent transamidation assays [1]. The methylene linker in the target compound introduces rotational freedom (additional rotatable bond) that fundamentally alters the conformational ensemble accessible to the molecule. While no direct comparative data exist for the target compound at TG2, the linker difference is sufficient to predict altered binding modes: the aniline spacer provides an additional aromatic stacking surface and H-bond donor, whereas the methylene linker eliminates both features . This structural divergence means the target compound cannot be assumed to engage the same targets as TG53 or other aniline-linked analogs.

Kinase inhibitor design Pharmacophore modeling Scaffold hopping

Predicted Physicochemical Divergence from CF3-Analog: Lipophilicity, Permeability, and Metabolic Stability Trade-offs

The trifluoromethyl analog N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797811-54-1) replaces the two methoxy groups with a single trifluoromethyl substituent. This substitution carries well-established physicochemical consequences: CF3 groups increase lipophilicity (estimated ΔLogP ≈ +1.3 to +1.5 units), enhance metabolic stability by blocking oxidative metabolism at the substitution site, and alter electronic properties through strong electron-withdrawing effects [1]. The target compound's 3,5-dimethoxy substitution provides lower lipophilicity and two additional hydrogen bond acceptors (methoxy oxygens), which are absent in the CF3 analog. These differences predict distinct membrane permeability, solubility, and cytochrome P450 interaction profiles. While no comparative experimental ADME data are available for this specific pair, the structure-property relationships of methoxy-to-CF3 replacements are well-characterized across medicinal chemistry literature: CF3 substitution typically reduces aqueous solubility by 5- to 10-fold while improving passive membrane permeability by 2- to 5-fold [2].

ADME prediction Physicochemical profiling Lead optimization

MCH1 Receptor Antagonism in Structurally Related Scaffolds: Class-Level Evidence Supporting CNS Target Potential

BindingDB data for a structurally related compound, N-((cis)-4-(4-(dimethylamino)-6-methylpyrimidin-2-ylamino)cyclohexyl)-3-methylbenzamide (CHEMBL568162; BDBM50302546), demonstrate potent antagonist activity at the human melanin-concentrating hormone 1 (MCH1) receptor with an IC50 of 9.60 nM when tested in HEK293 cells coexpressing Gαq [1]. This compound shares the 4-(dimethylamino)-6-methylpyrimidine core and an amide-linked benzamide with the target compound, differing primarily in the cyclohexyl spacer and 3-methylbenzamide substitution. A closely related analog with a 5-methylpyrimidine variant (CHEMBL567993; BDBM50302555) shows an IC50 of 2.90 nM at the same target, indicating that subtle pyrimidine substitution changes modulate potency by approximately 3.3-fold [2]. While no MCH1 data exist for the target compound, the shared pyrimidine pharmacophore suggests potential for related GPCR activity that warrants investigation.

GPCR pharmacology MCH1 receptor CNS drug discovery

Positional Isomerism in Pyrimidine-Benzamide Connectivity: Impact on Biological Target Annotation from Published Screening Data

A positional isomer of the target compound, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide (CAS 1448136-07-9), has been annotated as a Smoothened (SMO) inhibitor with potential to disrupt Hedgehog pathway signaling in cancer cells . In this isomer, the 3,5-dimethoxybenzamide is directly N-linked to the pyrimidine 5-position rather than methylene-linked at the 2-position as in the target compound. This connectivity difference is pharmacologically significant: the N-linked isomer positions the benzamide in a distinct vector relative to the pyrimidine ring, which may favor SMO binding, while the methylene-linked target compound presents the benzamide in a different orientation that could alter target preference. Furthermore, the N-linked isomer contains two methyl groups at pyrimidine positions 4 and 6, whereas the target compound has a single methyl at position 6 and dimethylamino at position 4, creating additional electronic and steric differences at the pyrimidine ring .

Positional isomer Hedgehog pathway Smoothened inhibitor Target deconvolution

Evidence Gap Declaration: Absence of Published Quantitative Pharmacology Data for the Target Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, ChemSpider, PubChem, and major vendor databases (excluding benchchem, evitachem, vulcanchem, and molecule) identified NO peer-reviewed publications, patent examples with disclosed biological data, or authoritative database entries containing quantitative pharmacological data (IC50, Ki, EC50, % inhibition, etc.) for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide (CAS 1797811-45-0) [1]. The compound appears exclusively in commercial screening library catalogs without disclosed biological characterization. This absence of primary data means that ALL differentiation claims in this guide rely on class-level inference from structurally related compounds or predicted properties. Procurement decisions must therefore be based on the compound's structural uniqueness within the benzamide-pyrimidine chemical space, its predicted physicochemical properties, and the rationale that its 3,5-dimethoxy substitution and methylene linker provide a distinct pharmacophore for screening purposes, rather than on demonstrated target engagement or potency advantages .

Evidence gap analysis Screening compound Procurement risk assessment

Recommended Research Application Scenarios for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide Based on Structural Differentiation Evidence


De Novo Phenotypic Screening and Target Deconvolution Campaigns Requiring a Structurally Distinct Pyrimidine-Benzamide Chemotype

The target compound's unique combination of 3,5-dimethoxybenzamide substitution, methylene linker, and 4-(dimethylamino)-6-methylpyrimidine core makes it a suitable candidate for inclusion in diversity-oriented screening libraries where structural novelty is prioritized over known pharmacology. Its distinct pharmacophore—differing from the 3,4-dimethoxy regioisomer, the aniline-spacer analogs like TG53, and the CF3-substituted analog—means it samples chemical space not covered by these comparator compounds [1]. In phenotypic screening cascades (e.g., cell viability, reporter gene, or high-content imaging assays), this compound may reveal novel bioactivity not accessible to more characterized analogs. Any hits identified would require rigorous target deconvolution and orthogonal confirmation due to the absence of pre-existing target annotation .

Structure-Activity Relationship (SAR) Studies Exploring the Impact of 3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution on Potency and Selectivity

For medicinal chemistry programs exploring benzamide-pyrimidine kinase inhibitors or GPCR modulators, the target compound provides a valuable SAR probe to assess the effect of symmetrical (3,5-) vs. asymmetrical (3,4-) methoxy substitution on biological activity. As demonstrated in dopamine receptor ligand programs, 3,5-dimethoxy substitution can confer subtype selectivity advantages over 3,4-substitution in certain target families [1]. By procuring both the target compound and the 3,4-dimethoxy regioisomer (CAS 1797721-19-7) as a matched pair, research teams can directly interrogate whether this substitution pattern shift affects potency, selectivity, or ADME properties in their assay system of interest .

Physicochemical Property-Driven Lead Optimization: Selection of Methylene-Linker Compounds for CNS MPO Compliance

The target compound's predicted lower lipophilicity (XLogP3-AA ≈ 2.2, estimated from the positional isomer CAS 1448136-07-9) and higher H-bond acceptor count compared to the CF3 analog (CAS 1797811-54-1) suggest better alignment with CNS multiparameter optimization (MPO) criteria, which favor compounds with LogP < 3, moderate molecular weight, and higher topological polar surface area [1]. Medicinal chemistry teams pursuing CNS targets may therefore prioritize this compound over the CF3 analog for initial screening, as its predicted physicochemical profile is more consistent with blood-brain barrier penetration. The methylene linker's flexibility may also allow conformational adaptation to target binding sites that is not possible with the rigid aniline-spacer analogs like TG53 .

Chemical Probe Development for ACAT or Cholesterol Metabolism Targets Based on Scaffold Similarity to Known Inhibitors

Although no direct ACAT inhibition data exist for the target compound, vendor annotations and the structural similarity of benzamide-pyrimidine compounds to known ACAT inhibitor chemotypes suggest potential utility as a starting point for cholesterol metabolism research [1]. The compound could be included in focused screening sets targeting ACAT1, ACAT2, or related sterol O-acyltransferases, with the understanding that hit validation would require comparative testing against established ACAT inhibitors such as avasimibe (ACAT1 IC50 = 24 μM; ACAT2 IC50 = 9.2 μM) or pyripyropene A (ACAT2 IC50 = 0.64 μM) . Any activity identified would need to be benchmarked against the 3,4-dimethoxy regioisomer and the CF3 analog to establish SAR within this chemotype.

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.